Biotin-PEG7-thiourea
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Overview
Description
Biotin-PEG7-thiourea is a compound that combines biotin, polyethylene glycol (PEG), and thiourea. Biotin is a vitamin that acts as a coenzyme in various metabolic processes. Polyethylene glycol is a hydrophilic polymer that enhances water solubility, and thiourea is an organosulfur compound known for its diverse chemical reactivity. This compound is primarily used in biochemical research for its ability to bind to proteins such as avidin and streptavidin, making it a valuable tool in various applications .
Preparation Methods
The synthesis of Biotin-PEG7-thiourea typically involves the following steps:
Synthesis of Biotin-PEG7: This step involves the conjugation of biotin to a polyethylene glycol chain. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of Thiourea Linkage: The biotin-PEG7 intermediate is then reacted with thiourea. This reaction can be facilitated by using a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). .
Industrial production methods for this compound are similar but are scaled up and optimized for higher yields and purity. These methods often involve automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Biotin-PEG7-thiourea undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiourea group can act as a nucleophile, reacting with electrophiles such as alkyl halides to form thiol derivatives.
Oxidation: Thiourea can be oxidized to formurea derivatives under oxidative conditions.
Complexation: The biotin moiety can form strong complexes with proteins like avidin and streptavidin, which is a key feature for its use in biochemical assays
Common reagents used in these reactions include alkyl halides for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biotin-PEG7-thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of bioconjugates and as a reagent in various organic synthesis reactions.
Biology: The compound is used in affinity purification and labeling of proteins due to its strong binding affinity to avidin and streptavidin.
Medicine: It is employed in the development of diagnostic assays and targeted drug delivery systems.
Industry: This compound is used in the production of biosensors and other biotechnological applications
Mechanism of Action
The mechanism of action of Biotin-PEG7-thiourea involves its ability to form strong non-covalent interactions with proteins such as avidin and streptavidin. The biotin moiety binds to the protein with high affinity, while the PEG chain enhances solubility and reduces non-specific interactions. The thiourea group can participate in various chemical reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Biotin-PEG7-thiourea can be compared to other biotinylated compounds and thiourea derivatives:
Biotin-PEG3-thiourea: Similar in structure but with a shorter PEG chain, leading to different solubility and binding properties.
Biotin-PEG7-amine: Contains an amine group instead of thiourea, affecting its reactivity and applications.
Biotin-PEG7-maleimide: Features a maleimide group, which is commonly used for conjugation to thiol groups in proteins
This compound is unique due to its combination of biotin, PEG, and thiourea, providing a balance of solubility, binding affinity, and chemical reactivity that is advantageous for various research applications.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51N5O9S2/c28-26(42)30-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-29-24(33)4-2-1-3-23-25-22(21-43-23)31-27(34)32-25/h22-23,25H,1-21H2,(H,29,33)(H3,28,30,42)(H2,31,32,34)/t22-,23-,25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDXGIZYMTXNSC-LSQMVHIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=S)N)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=S)N)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H51N5O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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